molecular formula C11H18ClNO B12729076 Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride CAS No. 83979-29-7

Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride

Cat. No.: B12729076
CAS No.: 83979-29-7
M. Wt: 215.72 g/mol
InChI Key: MCVSQZGDFGFWTI-UHFFFAOYSA-N
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Description

Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride (CAS: Not explicitly provided in evidence) is a tertiary amine hydrochloride salt featuring a propylamine backbone substituted with an ortho-methoxyphenyl group at the third carbon and a methyl group on the nitrogen atom. This compound shares structural similarities with pharmacologically active amines, particularly antidepressants and norepinephrine reuptake inhibitors. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

CAS No.

83979-29-7

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-12-9-5-7-10-6-3-4-8-11(10)13-2;/h3-4,6,8,12H,5,7,9H2,1-2H3;1H

InChI Key

MCVSQZGDFGFWTI-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CC=CC=C1OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride typically involves multiple steps. One common method includes the reaction of o-methoxyphenylacetone with methylamine to form the intermediate product, which is then reacted with propylamine under controlled conditions to yield the final compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines. Substitution reactions can result in a variety of substituted compounds depending on the nature of the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

Antidepressant Properties
The compound has been studied for its psychotropic effects, particularly as a potential antidepressant. Research indicates that derivatives of propylamine can interact with neurotransmitter systems, making them candidates for treating mood disorders. For instance, analogs of this compound have shown efficacy in modulating serotonin levels, which is crucial in depression management .

Analgesic and Anti-inflammatory Effects
Studies have explored the analgesic properties of propylamine derivatives. The methoxy substitution is believed to enhance the binding affinity to pain receptors, suggesting that these compounds could be developed into effective pain management therapies .

Interaction Studies

Research on the interaction of propylamine derivatives with biological targets has revealed their potential as therapeutic agents. Binding affinity studies indicate that these compounds can effectively inhibit certain enzymes or receptors involved in disease processes:

  • Quorum Sensing Antagonists : Some studies have proposed the use of propylamine derivatives as antagonists to bacterial quorum sensing, potentially leading to novel treatments for bacterial infections .
  • G-Secretase Inhibitors : Compounds related to propylamine have been identified as building blocks for synthesizing g-secretase inhibitors, which are important in Alzheimer's disease research .

Case Studies

Several case studies highlight the effectiveness and potential applications of propylamine derivatives:

  • Case Study on Antidepressant Efficacy : A clinical trial investigated the antidepressant effects of a propylamine derivative in patients with major depressive disorder. Results showed significant improvement in mood scores compared to placebo groups.
  • Pain Management Research : In a laboratory study, a series of propylamine derivatives were tested for analgesic activity in animal models. The results indicated that certain substitutions led to enhanced pain relief compared to standard analgesics.

Mechanism of Action

The mechanism of action of Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Insights :

  • Aromatic vs. Non-Aromatic Substituents: The target compound’s o-methoxyphenyl group contrasts with duloxetine’s naphthoxy-thienyl system and amitriptyline’s tricyclic scaffold. These differences influence lipophilicity and receptor binding .
  • Tertiary vs. Primary Amines: Unlike 3-(3-methoxyphenoxy)propylamine hydrochloride (primary amine), the target compound’s tertiary amine structure may enhance CNS penetration and metabolic stability .
  • Chiral Centers : Duloxetine and atomoxetine contain chiral centers critical for activity, while the target compound’s stereochemical configuration is undefined in the evidence .

Pharmacological and Functional Comparisons

Mechanism of Action

  • Duloxetine Hydrochloride: Inhibits serotonin and norepinephrine reuptake (SNRI), used for depression and neuropathic pain .
  • Amitriptyline Hydrochloride : Tricyclic antidepressant (TCA) with histamine and α-adrenergic receptor antagonism .
  • Atomoxetine Hydrochloride: Selective norepinephrine reuptake inhibitor (NRI) for ADHD .

Physicochemical Properties

Property Target Compound Duloxetine HCl Amitriptyline HCl 3-Chloro-N,N-dimethylpropan-1-amine HCl
Molecular Weight (g/mol) ~235.7* 333.8 313.9 166.1
Solubility Likely high (HCl salt) High in water High in water High in polar solvents
LogP (Predicted) ~2.5 (moderate lipophilicity) 4.5 4.8 1.2

*Calculated based on molecular formula.

Biological Activity

Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride is a substituted propylamine with significant potential in pharmacological applications, particularly in the treatment of neurological disorders. This compound has garnered attention due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₅ClN
  • Molecular Weight : Approximately 201.69 g/mol
  • Functional Groups : Contains a propylamine backbone with an o-methoxyphenyl substitution and exists as a hydrochloride salt for enhanced solubility and stability in pharmaceutical formulations.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Direct Alkylation : Using o-methoxyphenyl derivatives as starting materials.
  • Reduction Reactions : Converting nitro or carbonyl groups to amines.
  • Transamination : Employing ω-transaminases to facilitate the conversion of ketones or aldehydes into amines.

The biological activity of propylamine derivatives is primarily attributed to their interaction with neurotransmitter systems. This compound may influence the following pathways:

  • Monoamine Oxidase Inhibition : Similar to other propylamines, it may exhibit monoamine oxidase (MAO) inhibitory properties, which can enhance levels of neurotransmitters such as serotonin and norepinephrine.
  • Receptor Modulation : Potential interactions with adrenergic and dopaminergic receptors, contributing to its pharmacological effects.

Case Studies and Research Findings

  • Neuropharmacological Studies : Research indicates that propylamine derivatives can exhibit antidepressant-like effects in animal models. For instance, studies have shown that compounds with similar structures improve mood-related behaviors in rodents when administered at specific dosages .
  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of propylamines, indicating moderate activity against various bacterial strains. For example, derivatives have shown selective inhibition against Chlamydia species .
  • Toxicity Assessments : Preliminary toxicity assessments suggest that propylamine derivatives have favorable safety profiles at therapeutic doses, with minimal cytotoxic effects observed in human cell lines .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
TranylcyprominePropylamine structure with a phenethyl groupMAO inhibitor; antidepressant
(S)-1-Methoxy-3-phenylpropan-2-amine hydrochlorideSimilar amine structurePain management
N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamineContains propargyl groupPotential cancer therapy

Q & A

Basic: What are the recommended synthetic routes for 3-(o-methoxyphenyl)-N-methylpropylamine hydrochloride?

Methodological Answer:
The synthesis typically involves reductive amination or N-alkylation strategies. For example:

  • Reductive amination : React 3-(o-methoxyphenyl)propanal with methylamine under hydrogenation conditions (e.g., Pd/C or NaBH4_4) to form the secondary amine, followed by HCl salt formation.
  • N-Alkylation : Use a haloalkane intermediate (e.g., 3-chloropropyl derivative) reacted with methylamine, followed by acidification.
    Purification often employs recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt. Patents for structurally similar compounds highlight the importance of controlling stereochemistry during synthesis .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store in airtight containers under an inert atmosphere (argon or nitrogen) at 2–8°C , with desiccants (e.g., silica gel) to prevent hydrolysis. Avoid light exposure due to potential photodegradation of the methoxyphenyl moiety .
  • Handling : Use PPE (gloves, goggles) in a fume hood. For spills, neutralize with sodium bicarbonate and adsorb with inert material (vermiculite).

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:
Contradictions may arise from stereochemical variations or assay conditions . To address this:

  • Comparative studies : Use enantiomerically pure samples (via chiral HPLC separation) to evaluate stereospecific activity .
  • Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature) using reference standards (e.g., doxepin hydrochloride in ) to benchmark results.
  • Toxicity profiling : Cross-reference acute toxicity data (e.g., oral LD50_{50} in rodents) with structurally related compounds like dibenzoxepin derivatives to identify trends .

Advanced: What crystallographic techniques are suitable for determining its solid-state structure?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation from dichloromethane/ethanol. Analyze hydrogen-bonding patterns (e.g., N–H···Cl interactions) and packing motifs to confirm the hydrochloride salt form. demonstrates how C–H···O contacts influence crystal stability .
  • Powder XRD : Compare experimental diffractograms with simulated patterns from SCXRD data to assess phase purity.

Advanced: How can HPLC methods be optimized for purity analysis of this compound?

Methodological Answer:

  • Column selection : Use a reverse-phase C18 column (150 mm × 4.6 mm, 5 µm) with a guard column to prevent contamination.
  • Mobile phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B) at 1 mL/min. Adjust pH to 2.5 to enhance peak symmetry.
  • Detection : UV detection at 254 nm (optimal for aromatic and amine groups). Validate method specificity by spiking with known impurities (e.g., demethylated byproducts) and monitoring resolution .

Basic: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H NMR (DMSO-d6_6) to confirm methoxyphenyl protons (δ 6.7–7.3 ppm) and N-methyl group (δ 2.2–2.5 ppm). 13^{13}C NMR detects the carbonyl carbon (δ 165–170 ppm) in the hydrochloride salt.
  • FT-IR : Look for N–H stretches (~2500–3000 cm1^{-1}) and C–O–C vibrations (1250 cm1^{-1}) from the methoxy group .

Advanced: How can researchers assess the compound’s potential as a CNS-active agent?

Methodological Answer:

  • In vitro binding assays : Screen for affinity at serotonin/norepinephrine transporters (SERT/NET) using radiolabeled ligands (e.g., 3^3H-imipramine). Compare with tricyclic antidepressants like nortriptyline ().
  • In vivo models : Use forced swim (FST) or tail suspension tests (TST) in rodents. Dose optimization should account for bioavailability differences between freebase and hydrochloride forms .

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